(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone

Description

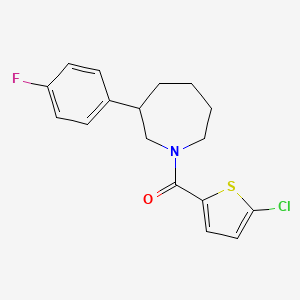

The compound "(5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone" features a seven-membered azepane ring substituted with a 4-fluorophenyl group at the 3-position and a 5-chlorothiophen-2-yl group connected via a methanone bridge. This structure combines halogenated aromatic moieties with a flexible azepane core, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-[3-(4-fluorophenyl)azepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNOS/c18-16-9-8-15(22-16)17(21)20-10-2-1-3-13(11-20)12-4-6-14(19)7-5-12/h4-9,13H,1-3,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTNZTQEHOYMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of a suitable diamine precursor.

Coupling Reaction: The final step involves coupling the chlorinated thiophene ring with the azepane ring substituted with a fluorophenyl group. This can be achieved using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reduction reactions can occur at the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.

Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Alcohol derivatives from the reduction of the carbonyl group.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions of thiophene and azepane derivatives with biological macromolecules. It may serve as a probe in biochemical assays or as a lead compound in drug discovery.

Medicine

Medicinally, this compound has potential applications in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development against diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and electronic materials, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the azepane ring can form hydrogen bonds or ionic interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Halogenated Aromatic Groups

a. 1-(5-Chlorothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one ()

- Structure: Lacks the azepane ring but shares the 5-chlorothiophen-2-yl and 4-fluorophenyl groups connected via a propenone bridge.

- Physical Properties :

- IR: C=O stretch at 1646 cm⁻¹, C-F at 803 cm⁻¹.

- NMR: Distinct peaks at δ 7.81 (d, J = 16 Hz, CH=) and δ 7.63 (d, J = 4 Hz, thiophene-H).

- Comparison : The absence of the azepane ring reduces molecular weight and likely increases planarity, affecting solubility and intermolecular interactions (e.g., π-π stacking) .

b. (E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one ()

- Structure : Features a chalcone backbone with 5-chlorothiophen-2-yl and methylthiophenyl groups.

- Crystallography : Forms co-crystals with Cl⋯Cl and C–H⋯O/S interactions, leading to a compact 3D assembly.

- Comparison : The methylthiophenyl substituent may enhance lipophilicity compared to the fluorophenyl group in the target compound .

Azepane/Piperazine Derivatives

a. Piperazine-Based Methanones ()

- Examples : Compounds 6d–6l with benzhydrylpiperazine or bis(4-fluorophenyl)methylpiperazine cores.

- Physical Properties :

- Melting Points: 132–230°C.

- Characterization: ¹H/¹³C/¹⁹F NMR and MS confirmed structures.

b. (1,1-Dioxo-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone ()

Molecular Weight and Solubility

Biological Activity

The compound (5-Chlorothiophen-2-yl)(3-(4-fluorophenyl)azepan-1-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H16ClFN2OS

- Molecular Weight : 334.83 g/mol

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a study evaluated various analogs against L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests that the compound may also possess similar inhibitory effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest .

The proposed mechanism of action for this compound likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the chlorothiophene and azepane moieties may enhance binding affinity to these targets, leading to modulation of their activity.

Data Table: Biological Activities and IC50 Values

| Compound Name | Target Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | TBD | Apoptosis Induction |

| Analog 1 | A549 Lung Cancer | 25 | Cell Cycle Arrest |

| Analog 2 | MCF7 Breast Cancer | 30 | Apoptosis Induction |

Case Study 1: Anticancer Efficacy

In a recent study, a series of compounds structurally related to this compound were synthesized and tested for their anticancer efficacy. The results indicated a strong correlation between the presence of the chlorothiophene ring and enhanced cytotoxicity against various cancer cell lines. The study highlighted the importance of substituent effects on biological activity .

Case Study 2: Enzyme Inhibition

Another investigation focused on enzyme inhibition, where the compound was tested against several key enzymes involved in cancer metabolism. The results demonstrated that the compound could effectively inhibit enzyme activity, leading to reduced tumor growth in xenograft models. This supports the hypothesis that this compound may serve as a lead compound for developing new anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.